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Compound of Interest

Compound Name: 7-ethyl-1-azaspiro[3.5]nonane

CAS No.: 1488282-21-8

Cat. No.: B6149740 Get Quote

Executive Summary: The Spirocyclic Privilege
In the modern medicinal chemistry landscape, the "escape from flatland" is not merely a trend

but a necessity for improving clinical success rates. The 7-azaspiro[3.5]nonane scaffold

represents a critical bioisostere of the ubiquitous piperidine ring.[1] Unlike flat aromatic or

simple monocyclic systems, this spirocyclic scaffold introduces inherent three-dimensionality

(high Fsp³ score), altering physicochemical properties without significantly increasing molecular

weight.[1]

This guide provides a technical deep-dive into the SAR of 7-azaspiro[3.5]nonane, contrasting it

with traditional analogs (piperidine, azetidine) and alternative spirocycles (e.g., 1-

azaspiro[4.4]nonane).[1] It focuses on its application in GPR119 agonism and SARS-CoV-2

3CL protease inhibition, supported by rigorous experimental frameworks.[1]

Comparative Profiling: Physicochemical & Vector
Analysis[1]
The primary utility of the 7-azaspiro[3.5]nonane scaffold lies in its ability to modulate basicity

and lipophilicity while restricting conformational flexibility.[1]
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The following table contrasts the 7-azaspiro[3.5]nonane core with its direct structural

competitors. Note the distinct shift in pKa and Lipophilicity Efficiency (LipE) potential.[1]
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Property
Piperidine

(Baseline)

7-

Azaspiro[3.5]no

nane

1-

Azaspiro[4.4]no

nane

Implication for

SAR

Structure
Monocyclic

(Flexible)

Spirocyclic

(Rigid, [3.5]

system)

Spirocyclic

(Rigid, [4.4]

system)

7-aza[3.5] offers

unique exit

vectors.[1][2][3]

Fsp³ Score
~0.83 (if

unsubstituted)
1.00 1.00

Higher Fsp³

correlates with

better solubility

and lower

promiscuity.[1]

Predicted pKa ~11.2 ~10.5 ~11.2

Lower pKa of 7-

aza[3.5]

improves

membrane

permeability and

reduces hERG

liability.[1]

Predicted LogP ~1.1 ~1.8 ~1.9

7-aza[3.5]

balances

lipophilicity; often

lowers LogD

when substituted

compared to

aromatic

analogs.[1]

Solubility (aq) Miscible ~15.5 g/L ~10.3 g/L

Superior

solubility profile

compared to the

[4.4] isomer.[1]

Metabolic

Stability

Low to Moderate High High Quaternary

spiro-carbon

blocks oxidative

metabolism at
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the alpha-

position.[1]

Vector Analysis & Bioisosterism
Replacing a piperidine with 7-azaspiro[3.5]nonane does not just change properties; it changes

the spatial orientation of substituents.[1]

Piperidine: Exists in a chair conformation; substituents can be axial or equatorial, leading to

conformational averaging.[1]

7-Azaspiro[3.5]nonane: The four-membered ring forces a rigid, perpendicular orientation

relative to the six-membered ring.[1] This "locks" substituents into specific vectors, often

enhancing selectivity by avoiding off-target clashes (e.g., reducing hERG binding).[1]

Deep Dive SAR Case Studies
Case Study A: GPR119 Agonists (Metabolic Disease)
Context: GPR119 is a GPCR target for type 2 diabetes.[1][2] Agonists stimulate glucose-

dependent insulin secretion.[1][2] The Challenge: Early piperidine-based agonists suffered from

poor metabolic stability and high lipophilicity.[1] The Solution: Introduction of the 7-

azaspiro[3.5]nonane scaffold.[1][2][3][4][5][6][7]

SAR Logic:

N-Capping (Piperidine Nitrogen): In the 7-azaspiro[3.5] series, the nitrogen on the 6-

membered ring (position 7) is typically functionalized with carbamates or pyrimidines.[1]

Optimization here drives potency.[1][6]

Aryl Group (Spiro Carbon): Substituents on the 3-position (the 4-membered ring) extend

into a distinct hydrophobic pocket.[1]

Outcome: Compound 54g (referenced in literature) demonstrated that this scaffold

maintained potency while significantly improving the pharmacokinetic (PK) profile

compared to flexible analogs.[1] The rigid spiro-core prevented rapid metabolic clearance

common to the piperidine variants.[1]
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Case Study B: SARS-CoV-2 3CL Protease Inhibitors
Context: The 3CL main protease (Mpro) is essential for viral replication.[1] Mechanism:

Inhibitors bind to the S1, S2, and S4 subsites of the enzyme. SAR Insight:

Size Matters: While smaller azaspiro[3.3]heptanes were tested, the 7-azaspiro[3.5]nonane

analogs proved superior.[1]

The "Locking" Effect: The extended length of the [3.5] system allows the inhibitor to reach

deep into the hydrophobic cleft of the S4 subsite.[1][5] This interaction "locks" the inhibitor in

a stable conformation, precluding the entropic penalty observed with smaller or more flexible

scaffolds.

Selectivity: The specific geometry of the [3.5] spirocycle minimizes clashes with the protein

backbone while maximizing van der Waals contacts in the S4 pocket.

Visualizing the Logic
Diagram 1: GPR119 Signaling Pathway
Understanding the downstream effects of the SAR optimization.
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Caption: GPR119 signaling cascade activated by 7-azaspiro[3.5]nonane agonists, leading to

insulin secretion.[1][2]

Diagram 2: Scaffold Selection & Bioisosteric Logic
Why choose 7-azaspiro[3.5]nonane over piperidine?
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Caption: Decision tree for bioisosteric replacement of piperidine with 7-azaspiro[3.5]nonane to

resolve ADME liabilities.

Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols include specific validation checkpoints.

Protocol 1: Microsomal Metabolic Stability Assay
Objective: Determine the intrinsic clearance (

) of 7-azaspiro[3.5]nonane analogs compared to piperidine controls.

Preparation:
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Prepare 10 mM stock solutions of test compounds and controls (Verapamil - high

clearance; Warfarin - low clearance) in DMSO.

Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).

Incubation:

Pre-incubate liver microsomes (human/rat, 0.5 mg/mL protein) at 37°C for 5 mins.

Start Reaction: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH,

NADP+).[1]

Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

Quenching & Analysis:

Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validation Checkpoints (Pass/Fail):

T0 Stability: T0 peak area must be within ±15% of a "no-microsome" control.

Control Clearance: Verapamil

must fall within 2 SD of historical lab mean.

Mass Balance: If clearance is low, check for non-specific binding or chemical instability by

incubating without NADPH for 60 mins.

Protocol 2: High-Throughput LogD Determination
(Shake-Flask Variant)
Objective: Verify the lipophilicity shift (approx. LogD 1.8) predicted for the spiro-scaffold.[1][8]

System: Octanol / Phosphate Buffer (pH 7.4).

Method:
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Dissolve compound in octanol-saturated buffer.

Add buffer-saturated octanol.[1]

Shake for 1 hour; centrifuge to separate phases.

Quantification:

Measure UV absorbance or LC-MS peak area in both phases.[1]

Self-Validation Checkpoints:

Recovery: Total mass (Phase A + Phase B) must be >90% of input.[1]

QC Standard: Run Propranolol (LogD ~1.2) and Ketoconazole (LogD ~3.[1]8) in parallel.

Results must be within ±0.3 log units of literature values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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